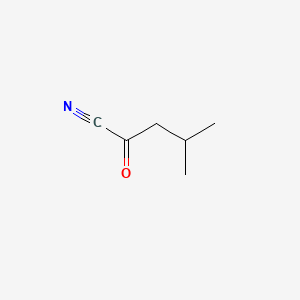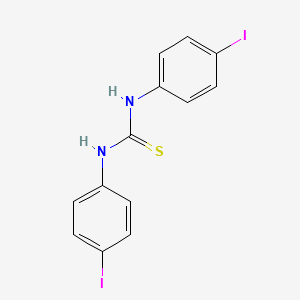
N-(2-Butenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Butenyl)-3,4,5-trimethoxybenzamide: is an organic compound characterized by the presence of a benzamide core substituted with three methoxy groups and a 2-butenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2-butenylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-butenylamine to form the amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: N-(2-Butenyl)-3,4,5-trimethoxybenzamide can undergo oxidation reactions, particularly at the 2-butenyl side chain, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives, such as N-(butyl)-3,4,5-trimethoxybenzamide.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidative cleavage.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(2-Butenyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the trimethoxybenzamide moiety suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine
This compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the benzamide core.
作用机制
The mechanism by which N-(2-Butenyl)-3,4,5-trimethoxybenzamide exerts its effects depends on its interaction with molecular targets. The trimethoxybenzamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The 2-butenyl side chain may also play a role in binding to specific sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
N-(2-Butenyl)-3,4,5-trimethoxybenzoate: Similar structure but with an ester linkage instead of an amide.
N-(2-Butenyl)-3,4,5-trimethoxyphenylacetamide: Contains a phenylacetamide core.
N-(2-Butenyl)-3,4,5-trimethoxybenzylamine: Features a benzylamine core.
Uniqueness
N-(2-Butenyl)-3,4,5-trimethoxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the 2-butenyl side chain offers additional sites for chemical modification, enhancing its versatility in synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial fields, offering numerous possibilities for further research and development.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
N-[(E)-but-2-enyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H19NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h5-6,8-9H,7H2,1-4H3,(H,15,16)/b6-5+ |
InChI 键 |
RVLSIPILCBIDPI-AATRIKPKSA-N |
手性 SMILES |
C/C=C/CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
规范 SMILES |
CC=CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
